1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline
Overview
Description
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline is a heterocyclic compound with the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol . This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring. It is used primarily in research settings, particularly in the fields of proteomics and pharmaceutical chemistry .
Preparation Methods
The synthesis of 1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzamide with 2-oxopentanedioic acid in the presence of iodine as a catalyst. This reaction is typically carried out in ionic liquids at elevated temperatures (around 80°C), resulting in high yields of the desired product . Another approach involves the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl (bromo)acetylenes followed by intramolecular cyclization .
Chemical Reactions Analysis
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives
Common reagents used in these reactions include iodine, transition-metal catalysts, and various organic solvents. The major products formed from these reactions are typically quinoxaline and dihydroquinoxaline derivatives .
Scientific Research Applications
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline involves its interaction with various molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]quinazoline: This compound has a similar fused ring system but differs in its biological activities and synthetic routes.
Pyrrolo[1,2-a]pyrazine: Another related compound with different chemical properties and applications.
The uniqueness of this compound lies in its specific ring structure and the resulting biological activities, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-6-11-10(5-1)12-8-9-4-3-7-13(9)11/h1-2,5-6,9,12H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAIOGMVPVWOKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC3=CC=CC=C3N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649538 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18019-17-5 | |
Record name | 1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research paper?
A1: The paper details a novel, metal-free method for synthesizing 1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalines []. This is significant because it utilizes a combination of tris(4-methoxyphenyl)phosphine and B(C6F5)3 as catalysts, offering an alternative to traditional metal-catalyzed hydrogenation processes.
Q2: How does the structure of the starting pyrrolo[1,2-a]quinoxaline influence the stereoselectivity of the hydrogenation reaction?
A2: The research demonstrates that the substituent at the 4-position of the pyrrolo[1,2-a]quinoxaline plays a key role in determining the stereochemistry of the resulting 1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline product []. When a 4-aryl substituent is present, the reaction favors the formation of the cis isomer. Conversely, a 4-methyl substituent leads to a preference for the trans isomer []. This suggests that steric factors significantly influence the stereochemical outcome of the reaction.
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